

MDL-811 Sirtuin Selectivity Profile: A Technical Resource

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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the sirtuin selectivity profile of **MDL-811**, a potent and selective allosteric activator of SIRT6.

Frequently Asked Questions (FAQs)

Q1: What is **MDL-811** and what is its primary target?

MDL-811 is a small molecule compound that functions as a selective allosteric activator of Sirtuin 6 (SIRT6).[1][2] It enhances the deacetylase activity of SIRT6.[3]

Q2: How selective is **MDL-811** for SIRT6 over other human sirtuins?

MDL-811 exhibits high selectivity for SIRT6. Studies have shown that it has little to no activating or inhibitory effect on other sirtuin isoforms (SIRT1-3, 5, and 7) and other histone deacetylases (HDACs) at concentrations up to 100 μ M.[2][3]

Q3: What is the potency of **MDL-811** for SIRT6 activation?

The half-maximal effective concentration (EC₅₀) of **MDL-811** for the activation of SIRT6 is approximately 5.7 μ M.[1][2]

Q4: What are the known downstream effects of SIRT6 activation by **MDL-811**?

Activation of SIRT6 by **MDL-811** leads to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).^{[3][4]} This has been associated with anti-proliferative effects in colorectal cancer cells and neuroprotective effects in models of ischemic stroke.^[1]

Troubleshooting Guide for In Vitro Sirtuin Activity Assays

This guide addresses common issues encountered during in vitro experiments to determine the selectivity profile of compounds like **MDL-811**.

Issue	Possible Cause(s)	Recommended Solution(s)
High background fluorescence/signal	<ul style="list-style-type: none">- Contaminated reagents or buffers.- Autofluorescence of the test compound.- Non-enzymatic deacetylation of the substrate.	<ul style="list-style-type: none">- Use fresh, high-purity reagents and buffers.- Run a control reaction without the enzyme to measure the compound's intrinsic fluorescence.- Include a "no enzyme" and "no substrate" control to assess background signal.
Low or no enzyme activity	<ul style="list-style-type: none">- Improper storage or handling of the sirtuin enzyme.- Incorrect assay buffer composition (pH, salt concentration).- Inactive substrate.	<ul style="list-style-type: none">- Aliquot and store enzymes at the recommended temperature. Avoid repeated freeze-thaw cycles.- Optimize the assay buffer for the specific sirtuin isoform being tested.- Verify the quality and integrity of the substrate.
Inconsistent or variable results	<ul style="list-style-type: none">- Pipetting errors.- Temperature fluctuations during the assay.- Incomplete mixing of reagents.	<ul style="list-style-type: none">- Use calibrated pipettes and ensure accurate dispensing of all reagents.- Maintain a stable temperature throughout the incubation period.- Gently mix the reaction components thoroughly before incubation.
Apparent activation or inhibition is an artifact	<ul style="list-style-type: none">- The test compound interferes with the detection system (e.g., fluorescence quenching or enhancement).- The compound affects the coupling enzymes in a multi-step assay.	<ul style="list-style-type: none">- Test the effect of the compound on the detection system in the absence of the primary enzyme.- If using a coupled assay, test the compound's effect on each coupling enzyme individually.

Data Presentation

Table 1: Selectivity Profile of **MDL-811** Against Human Sirtuin Isoforms

Sirtuin Isoform	MDL-811 Activity	Effective Concentration	Reference(s)
SIRT6	Activator	EC50 = 5.7 μ M	[1][2]
SIRT1	No significant activity detected	> 100 μ M	[2][5]
SIRT2	No significant activity detected	> 100 μ M	[5]
SIRT3	No significant activity detected	> 100 μ M	[2][5]
SIRT4	No significant activity detected	Not specified	[5]
SIRT5	No significant activity detected	> 100 μ M	[2][5]
SIRT7	No significant activity detected	> 100 μ M	[2][5]

Note: Data for sirtuins other than SIRT6 is based on the lack of reported activity and data from the closely related compound MDL-800, which showed EC50 or IC50 values > 100 μ M for SIRT2, SIRT5, and SIRT7.[5]

Experimental Protocols

Protocol 1: In Vitro Sirtuin Activity Assay (Fluor-de-Lys Type)

This protocol outlines a general procedure for assessing the effect of **MDL-811** on the activity of various sirtuin isoforms using a commercially available fluorogenic substrate.

Materials:

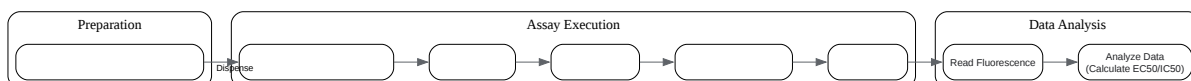
- Recombinant human sirtuin enzymes (SIRT1-7)

- **MDL-811**
- Fluor-de-Lys (FDL) substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- **Prepare Reagents:** Dissolve **MDL-811** in DMSO to create a stock solution. Prepare serial dilutions of **MDL-811** in assay buffer. Prepare working solutions of sirtuin enzymes, NAD⁺, and FDL substrate in assay buffer.
- **Reaction Setup:** To each well of the 96-well plate, add the following in order:
 - Assay Buffer
 - **MDL-811** solution (or DMSO as a vehicle control)
 - Sirtuin enzyme solution
- **Initiate Reaction:** Add the NAD⁺ solution to each well to start the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- **Develop Signal:** Add the developer solution to each well.
- **Second Incubation:** Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

- **Read Fluorescence:** Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- **Data Analysis:** Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the concentration of **MDL-811** to determine the EC50 or IC50 values.

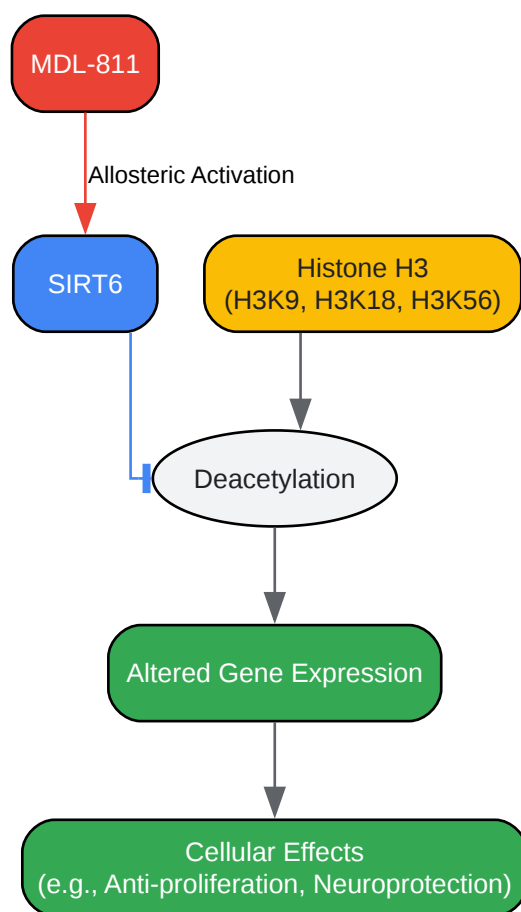


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Caption: Workflow for in vitro sirtuin activity assay.

Signaling Pathway

MDL-811 allosterically activates SIRT6, leading to downstream cellular effects through the deacetylation of histone and non-histone proteins.



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Caption: **MDL-811** signaling pathway.

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